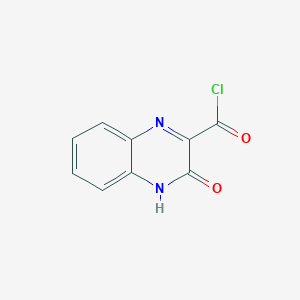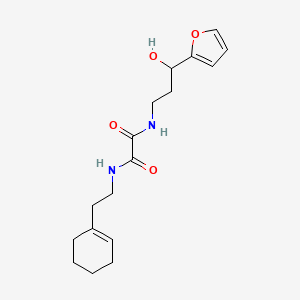![molecular formula C10H9F3O2 B2734250 2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane CAS No. 2248377-07-1](/img/structure/B2734250.png)
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Difluoromethoxy)-4-fluorophenyl]-2-methyloxirane, commonly known as DFM, is a chemical compound that has been the subject of scientific research in recent years. DFM is a fluorinated epoxide that has been found to have potential applications in medicinal chemistry, specifically in the development of new drugs for the treatment of various diseases.
Mechanism of Action
DFM exerts its effects through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting these enzymes, DFM reduces inflammation and pain.
Biochemical and Physiological Effects
DFM has been found to have a number of biochemical and physiological effects. Studies have shown that DFM inhibits the proliferation of cancer cells, induces apoptosis (programmed cell death), and inhibits the migration and invasion of cancer cells. Additionally, DFM has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One advantage of using DFM in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, DFM has been found to have a low toxicity profile, making it a safe compound to use in laboratory settings.
One limitation of using DFM in lab experiments is that it is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, DFM has been found to have a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of future directions for research on DFM. One area of interest is the development of new drugs based on the structure of DFM. Additionally, further research is needed to fully understand the mechanisms of action of DFM and its potential applications in the treatment of various diseases. Finally, studies are needed to determine the optimal dosing and administration of DFM in order to maximize its therapeutic potential.
Synthesis Methods
DFM can be synthesized using a variety of methods, including the reaction of 2-(difluoromethoxy)-4-fluorophenol with ethylene oxide in the presence of a catalyst. Other methods include the reaction of 2-(difluoromethoxy)-4-fluorophenol with epichlorohydrin, followed by dehydrochlorination with a base.
Scientific Research Applications
DFM has been the subject of scientific research due to its potential applications in medicinal chemistry. Studies have shown that DFM has antitumor properties, making it a promising candidate for the development of new cancer treatments. Additionally, DFM has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and chronic pain.
properties
IUPAC Name |
2-[2-(difluoromethoxy)-4-fluorophenyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-10(5-14-10)7-3-2-6(11)4-8(7)15-9(12)13/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRDOKXYRGXGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)



![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)
![1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2734182.png)
![Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate](/img/structure/B2734183.png)
![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2734186.png)

![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)
